

Check Availability & Pricing

# Avotaciclib: An Examination Beyond CDK1 Reveals a Data Gap in Off-Target Characterization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Avotaciclib |           |
| Cat. No.:            | B3324850    | Get Quote |

Despite its progression into clinical trials as a potent Cyclin-Dependent Kinase 1 (CDK1) inhibitor, a comprehensive public profile of **avotaciclib**'s molecular interactions beyond its primary target remains elusive. Extensive investigation into scientific literature and publicly accessible databases reveals a significant lack of information regarding the broader kinase selectivity and potential off-target effects of this investigational anti-cancer agent, also known as BEY1107.

**Avotaciclib** is predominantly characterized as an orally bioavailable small molecule that specifically targets and inhibits CDK1.[1][2][3] This mechanism is the foundation of its therapeutic hypothesis, aiming to induce cell cycle arrest and apoptosis in cancer cells where CDK1 is often overexpressed.[1][3] However, for a complete understanding of its biological activity, potential for polypharmacology, and a full safety assessment, a thorough characterization of its interactions with the wider human kinome is crucial.

In modern drug development, especially for kinase inhibitors, comprehensive selectivity profiling is a standard practice. This is often accomplished through large-scale screening assays, such as kinome scans, which assess the binding or inhibitory activity of a compound against hundreds of different kinases. The resulting data provides a detailed map of a drug's specificity and can uncover unexpected off-target interactions that may contribute to its efficacy or toxicity profile. For many other CDK inhibitors, such as abemaciclib, detailed selectivity profiles are publicly available and have revealed additional targets that contribute to their clinical activity.



In the case of **avotaciclib**, however, such comprehensive kinase screening data does not appear to be publicly available. Searches for "**avotaciclib** kinase selectivity," "BEY1107 kinome scan," or "**avotaciclib** off-target profile" did not yield any specific molecular targets other than CDK1.

This absence of data precludes the creation of a detailed technical guide on the non-CDK1 molecular targets of **avotaciclib** as requested. Consequently, it is not possible to provide the following:

- Quantitative Data Presentation: Without identified off-targets, there is no quantitative data (e.g., IC50, Ki values) to summarize in tabular format.
- Detailed Experimental Protocols: The specific experimental methodologies used to assess avotaciclib's kinase selectivity are not documented in the public domain.
- Signaling Pathway and Workflow Visualizations: As no alternative signaling pathways
  modulated by avotaciclib (via non-CDK1 targets) have been identified, the generation of
  corresponding diagrams is not feasible.

While the primary mechanism of action for **avotaciclib** is well-defined as CDK1 inhibition, a complete picture of its molecular interactions is necessary for a thorough understanding of its clinical potential. The lack of publicly available kinase selectivity data for **avotaciclib** represents a notable gap in the scientific understanding of this clinical-stage molecule. Researchers and drug development professionals are encouraged to consult any future publications or data releases from the sponsoring organizations for a more complete profile of this compound.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

1. medchemexpress.com [medchemexpress.com]



- 2. go.drugbank.com [go.drugbank.com]
- 3. Avotaciclib | C13H11N7O | CID 137150099 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avotaciclib: An Examination Beyond CDK1 Reveals a Data Gap in Off-Target Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324850#molecular-targets-of-avotaciclib-besides-cdk1]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com